molecular formula C19H20N6O B5578183 4-(4-benzoyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

4-(4-benzoyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No. B5578183
M. Wt: 348.4 g/mol
InChI Key: QPDRLZKFSRZNKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(4-benzoyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine often involves the use of piperazine-linked bis(pyrimidines) and enaminone as key intermediates. For instance, Mekky et al. (2021) describe the synthesis of piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) hybrids. This process typically involves reactions under microwave irradiation and the use of various reagents to obtain the target bis(pyrimidines) (Mekky et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds like 4-(4-benzoyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine is often analyzed through spectroscopic methods, including IR, NMR, and Mass spectroscopy. These techniques help in elucidating the geometric parameters and electronic properties of the molecules. For example, studies by Trilleras et al. (2008) on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines provide insights into the hydrogen bonding and molecular conformation, which are crucial for understanding the chemical behavior of similar compounds (Trilleras et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives is characterized by their ability to undergo various reactions, leading to the formation of complex heterocyclic structures. For example, Ali (2009) demonstrated the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with significant antimicrobial activity, showcasing the potential of these compounds in biological applications (Ali, 2009).

Scientific Research Applications

Heterocyclic Synthesis and Applications

  • Synthesis of Novel Derivatives

    Research has demonstrated the synthesis of novel heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine, which are of interest due to their potential biological activities. These compounds are synthesized through various chemical reactions that involve the intramolecular cyclization of specific precursors, offering a pathway to explore therapeutic agents (Ho & Suen, 2013).

  • Antibacterial and Insecticidal Potentials

    Some derivatives have been evaluated for their insecticidal and antibacterial potentials. This indicates a broad spectrum of applications in developing new pesticides and antimicrobial agents, showcasing the chemical's versatility in synthesizing compounds with significant biological activities (Deohate & Palaspagar, 2020).

  • Supramolecular Chemistry

    The formation of energetic multi-component molecular solids with aza compounds, including pyrimidines, through strong hydrogen bonds and weak intermolecular interactions highlights the application in designing new materials with potential energy applications. This research contributes to the understanding of molecular assembly and the development of materials science (Wang et al., 2014).

  • Antiviral Activities

    The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity. This underscores the potential of such compounds in the development of new antiviral drugs, particularly against bird flu influenza (H5N1), which remains a significant threat to global health (Hebishy et al., 2020).

properties

IUPAC Name

[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-15-7-8-25(22-15)18-13-17(20-14-21-18)23-9-11-24(12-10-23)19(26)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDRLZKFSRZNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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